Enhancement of Predicted Lipophilic Ligand Efficiency (LLE) via Pyridine-3-sulfonamide vs. Trifluoromethylbenzenesulfonamide
The target compound (CAS 946264-05-7) incorporates a pyridine-3-sulfonamide group, replacing the 2-(trifluoromethyl)benzenesulfonamide moiety found in the direct analog CAS 946264-11-5 [1]. This substitution reduces the calculated partition coefficient (cLogP), which is a key determinant of lipophilic ligand efficiency (LLE) and promiscuity risk. Lower cLogP values are generally preferred in lead optimization to improve aqueous solubility and reduce off-target binding.
| Evidence Dimension | Predicted lipophilicity (cLogP) and Lipophilic Ligand Efficiency (LLE) |
|---|---|
| Target Compound Data | cLogP: 1.10; LLE: Data not available (requires experimental potency value) |
| Comparator Or Baseline | CAS 946264-11-5 (N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide), cLogP: 2.33 [1]. |
| Quantified Difference | ΔcLogP = -1.23 (target compound is significantly more hydrophilic) |
| Conditions | In silico prediction using standard cLogP calculation methods; experimental validation of solubility and binding data is pending. |
Why This Matters
A cLogP reduction of >1 log unit suggests the target compound is likely to exhibit superior aqueous solubility and a more favorable lipophilic efficiency profile than the trifluoromethyl analog, making it a more developable lead scaffold for medicinal chemistry programs targeting intracellular or aqueous-exposed binding sites.
- [1] Kuujia Product Data: CAS No. 946264-11-5. Available at: https://www.kuujia.com/cas-946264-11-5.html. View Source
